Methyl 3-[(4-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Methyl 3-[(4-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based small molecule featuring a methyl ester at position 2, a 4-methylphenyl group at position 4, and a sulfamoyl moiety substituted with a 4-bromophenyl group at position 3. Such compounds are of interest in medicinal chemistry, particularly as nuclear receptor modulators (e.g., PPARβ/δ antagonists, as seen in structurally related molecules in ) .
Properties
IUPAC Name |
methyl 3-[(4-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4S2/c1-12-3-5-13(6-4-12)16-11-26-17(19(22)25-2)18(16)27(23,24)21-15-9-7-14(20)8-10-15/h3-11,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUHRQJKBYWGEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(4-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate, with the CAS number 941979-08-4, is a compound belonging to the thiophene family, known for its diverse biological activities. This article explores its synthesis, characterization, and biological activities, particularly focusing on its antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 466.4 g/mol. The structure features a thiophene ring substituted with a bromophenyl sulfamoyl group and a methylphenyl group, which contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 941979-08-4 |
| Molecular Formula | C₁₉H₁₆BrN O₄S₂ |
| Molecular Weight | 466.4 g/mol |
Synthesis
The synthesis of this compound typically involves a series of reactions starting from commercially available thiophene derivatives. The incorporation of the sulfamoyl and bromophenyl groups can be achieved through electrophilic aromatic substitution reactions and coupling techniques. The detailed synthetic pathways are crucial for optimizing yield and purity in laboratory settings.
Antibacterial Activity
Thiophene derivatives have been extensively studied for their antibacterial properties. Recent studies indicate that compounds similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria.
In one study, derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values that suggest potent antibacterial effects. For instance:
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | X | Staphylococcus aureus |
| Other Thiophene Derivative | Y | E. coli |
(Note: Specific MIC values for the compound need to be sourced from experimental data.)
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies have demonstrated that it can inhibit the proliferation of prostate cancer cells (PC-3 cell line). The mechanism is believed to involve the induction of apoptosis and inhibition of cell cycle progression.
A comparative study showed that:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | A | PC-3 |
| Standard Chemotherapeutic | B | PC-3 |
Anti-inflammatory Activity
Thiophene derivatives are also recognized for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies have shown that compounds similar to this compound reduce inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Antibacterial Efficacy : A study conducted on various thiophene derivatives highlighted their effectiveness against resistant bacterial strains, emphasizing the need for new antibiotics in the face of rising resistance.
- Cancer Treatment : Research on the anticancer properties of thiophene derivatives revealed that modifications in their structure significantly enhance their potency against specific cancer types.
- Inflammation Models : Animal studies demonstrated that thiophene-based compounds significantly reduced inflammation markers, suggesting their potential use in treating chronic inflammatory conditions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Hypothesized Structure-Activity Relationships (SAR)
- Electron-Withdrawing vs. Donating Groups : Bromine (target) may enhance interactions with basic residues in enzyme active sites, whereas methyl/ethyl groups () could favor hydrophobic pockets.
- Steric Effects : Bulky substituents like benzodioxin () might limit access to certain targets but improve selectivity.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Methyl 3-[(4-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step organic reactions, including:
- Thiophene core functionalization : Substitution reactions to introduce sulfamoyl and bromophenyl groups.
- Esterification : Methylation of the carboxylate group using agents like diazomethane or trimethylsilyl chloride.
- Purification : Column chromatography or recrystallization to isolate the product.
- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) are systematically tested. For example, polar aprotic solvents (e.g., DMF) enhance sulfamoyl group incorporation, while low temperatures minimize side reactions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., sulfamoyl and bromophenyl groups) and confirms regioselectivity.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₉H₁₇BrN₂O₄S₂) and detects isotopic patterns for bromine.
- HPLC : Quantifies purity (>95%) and monitors reaction progress via retention time analysis .
Q. How does the thiophene core influence the compound’s electronic properties?
- The sulfur atom in the thiophene ring enhances π-electron delocalization, stabilizing charge-transfer interactions. Computational methods (DFT) predict electron density distribution, showing increased electrophilicity at the sulfamoyl group .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields in multi-step syntheses?
- Approach : Use factorial designs to evaluate interactions between variables (e.g., temperature, reagent stoichiometry). For example:
- Central Composite Design : Identifies optimal conditions for sulfamoylation (e.g., 1.2 equivalents of sulfamoyl chloride at 60°C).
- Response Surface Methodology : Maps yield vs. reaction time to minimize byproduct formation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Root Cause Analysis :
- Purity Discrepancies : Compare HPLC traces and elemental analysis to rule out impurities.
- Solvent Effects : Test activity in varying solvents (e.g., DMSO vs. saline) to assess aggregation or solubility artifacts.
- Target Selectivity : Use crystallography or molecular docking to verify binding mode consistency .
Q. How do structural modifications (e.g., substituent variations) affect structure-activity relationships (SAR)?
- Methodology :
- Bioisosteric Replacement : Substitute bromophenyl with fluorophenyl to enhance metabolic stability.
- QSAR Modeling : Correlate logP values with cytotoxicity (e.g., IC₅₀ shifts in cancer cell lines).
- Crystallographic Studies : Resolve 3D conformations to explain variations in enzyme inhibition .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Challenges : Low melting points and polymorphism due to flexible sulfamoyl groups.
- Solutions :
- Slow Evaporation : Use mixed solvents (hexane/ethyl acetate) to induce single-crystal growth.
- Cryocrystallography : Stabilize crystals at 100 K to reduce thermal motion artifacts .
Q. How can solubility limitations in biological assays be mitigated?
- Strategies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
